- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,
Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)
7-Bromo-6-fluoroisoquinoline ist eine hochreine chemische Verbindung mit der Summenformel C9H5BrFN. Diese heterocyclische Verbindung zeichnet sich durch ihre spezifische Brom- und Fluor-Substitution am Isochinolingerüst aus, was sie zu einem wertvollen Baustein in der organischen Synthese macht. Aufgrund ihrer reaktiven Funktionalitäten eignet sie sich besonders für Kreuzkupplungsreaktionen, wie Suzuki- oder Buchwald-Hartwig-Kupplungen, sowie für weitere Modifikationen in der Pharmakologie und Materialwissenschaft. Die präzise Substitutionsmuster ermöglichen gezielte Struktur-Aktivitäts-Beziehungen in Wirkstoffdesigns. Die Verbindung weist eine hohe chemische Stabilität und gute Löslichkeit in gängigen organischen Lösungsmitteln auf, was die Handhabung im Labor erleichtert.
7-Bromo-6-fluoroisoquinoline structure
Product Name:7-Bromo-6-fluoroisoquinoline
CAS-Nr.:923022-40-6
MF:C9H5BrFN
MW:226.04510474205
MDL:MFCD11846300
CID:753628
PubChem ID:53402964
Update Time:2025-06-27
7-Bromo-6-fluoroisoquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Bromo-6-fluoroisoquinoline
- 6-Fluoro-7-bromoisoquinoline
- Isoquinoline, 7-bromo-6-fluoro-
- 6-fluoro-7-bromo-isoquinoline
- 7-bromo-6-fluoro-isoquinoline
- Isoquinoline,7-bromo-6-fluoro
- QC-9377
- ABZAYLFRWGIRDU-UHFFFAOYSA-N
- 6478AJ
- FCH1406257
- SY023347
- AX8240749
- AB0076400
- 7-Bromo-6-fluoroisoquinoline (ACI)
- MFCD11846300
- AKOS016014064
- DA-35758
- CS-0171524
- EN300-383975
- Z1269149653
- 923022-40-6
- SCHEMBL1571950
- AS-37806
- DTXSID10695087
-
- MDL: MFCD11846300
- Inchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
- InChI-Schlüssel: ABZAYLFRWGIRDU-UHFFFAOYSA-N
- Lächelt: FC1C(Br)=CC2C(=CC=NC=2)C=1
Berechnete Eigenschaften
- Genaue Masse: 224.95900
- Monoisotopenmasse: 224.95894g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 165
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 12.9
- XLogP3: 2.9
Experimentelle Eigenschaften
- Farbe/Form: Pale-yellow to Yellow-brown Solid
- Siedepunkt: 311.8±22.0℃ at 760 mmHg
- PSA: 12.89000
- LogP: 3.13640
7-Bromo-6-fluoroisoquinoline Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302;H315;H320;H335
- Warnhinweis: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Lagerzustand:Room temperature
7-Bromo-6-fluoroisoquinoline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 61661-0.25/G |
6-FLUORO-7-BROMOISOQUINOLINE |
923022-40-6 | 95% | 0.25g |
$132 | 2023-09-16 | |
| AstaTech | 61661-1/G |
6-FLUORO-7-BROMOISOQUINOLINE |
923022-40-6 | 95% | 1g |
$330 | 2023-09-16 | |
| AstaTech | 61661-5/G |
6-FLUORO-7-BROMOISOQUINOLINE |
923022-40-6 | 95% | 5g |
$990 | 2023-09-16 | |
| Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$396 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B93680-250mg |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | - | 250mg |
¥2908.0 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 250mg |
1,124.10 | 2021-05-17 | |
| Chemenu | CM144074-250mg |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM144074-5g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1003003-5g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 5g |
$1100 | 2024-07-24 |
7-Bromo-6-fluoroisoquinoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referenz
- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
Referenz
- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
Referenz
- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
Referenz
- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referenz
- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
Referenz
- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
Referenz
- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
Referenz
- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
Referenz
- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
7-Bromo-6-fluoroisoquinoline Raw materials
- 3-Bromo-4-fluorobenzaldehyde
- 2,2-dimethoxyethan-1-amine
- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-
7-Bromo-6-fluoroisoquinoline Preparation Products
7-Bromo-6-fluoroisoquinoline Verwandte Literatur
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
923022-40-6 (7-Bromo-6-fluoroisoquinoline) Verwandte Produkte
- 1416372-90-1(6-Bromo-5-fluoroquinoline hydrochloride)
- 679433-94-4(5-bromo-8-fluoro-isoquinoline)
- 127827-51-4(6-bromo-5-fluoro-quinoline)
- 259860-08-7(6-Bromo-5-fluoro-1H-indole)
- 344790-96-1(5-Bromo-4-fluoro-1H-indole)
- 434960-42-6(5-bromo-6-fluoro-1H-Indole)
- 923022-41-7(Isoquinoline, 7-bromo-6-fluoro-, 2-oxide)
- 1420790-22-2(8-bromo-7-fluoro-quinoline)
- 1022091-49-1(6-Bromo-5,7-difluoroquinoline)
- 127827-52-5(6-Bromo-7-fluoroquinoline)
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